molecular formula C19H11Cl3F3NO2S B3129437 N-[4-chloro-2-(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide CAS No. 339098-10-1

N-[4-chloro-2-(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide

Cat. No. B3129437
CAS RN: 339098-10-1
M. Wt: 480.7 g/mol
InChI Key: VRYCXCJQHFNJEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-2-(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H11Cl3F3NO2S and its molecular weight is 480.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Thiophene Derivatives in Scientific Research

Thiophene derivatives, including compounds structurally related or similar to "N-[4-chloro-2-(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide," play critical roles in various scientific research areas. Their applications span from medicinal chemistry, where they serve as potential therapeutic agents, to materials science, where they contribute to the development of novel polymers and electronics.

Medicinal Chemistry Applications

In medicinal chemistry, thiophene derivatives have been explored for their potential therapeutic effects. Studies have focused on evaluating their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structural diversity of thiophene rings, coupled with different substituents, allows for the synthesis of compounds with targeted biological activities. For example, research on thiophene analogues of known carcinogens like benzidine and 4-aminobiphenyl has explored their potential carcinogenicity, indicating the significance of structural modifications on biological outcomes (Ashby et al., 1978).

Materials Science Applications

In materials science, thiophene derivatives have found applications in the development of organic semiconductors, light-emitting diodes (OLEDs), and polymers with specific electronic properties. The ability to fine-tune the electronic and optical properties of thiophene-based compounds makes them attractive for use in organic electronics and optoelectronics. For instance, research on BODIPY-based materials, which include thiophene units, highlights their potential as active materials in OLED devices due to their tunable emission properties and high efficiency (Squeo & Pasini, 2020).

properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11Cl3F3NO2S/c20-11-3-4-15(13(7-11)19(23,24)25)26-18(27)17-16(5-6-29-17)28-9-10-1-2-12(21)8-14(10)22/h1-8H,9H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYCXCJQHFNJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC2=C(SC=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11Cl3F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-chloro-2-(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide
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N-[4-chloro-2-(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide
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N-[4-chloro-2-(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide
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N-[4-chloro-2-(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide
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N-[4-chloro-2-(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide
Reactant of Route 6
N-[4-chloro-2-(trifluoromethyl)phenyl]-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide

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